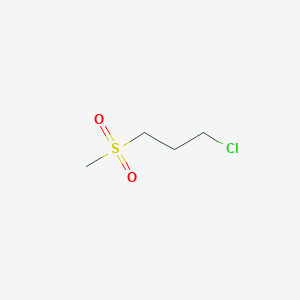

1-Chloro-3-(methylsulfonyl)propane

Description

1-Chloro-3-(methylsulfonyl)propane (Cl-(CH₂)₃-SO₂-CH₃) is an organosulfur compound featuring a chloroalkyl chain terminated by a methylsulfonyl group. This structure confers unique reactivity, combining the electrophilic character of the chloro substituent with the polar, electron-withdrawing sulfonyl group. Notably, methylsulfonyl-containing compounds are frequently utilized in medicinal chemistry and materials science due to their stability and ability to participate in hydrophobic interactions .

Properties

IUPAC Name |

1-chloro-3-methylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2S/c1-8(6,7)4-2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLUGIXGNODJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551685 | |

| Record name | 1-Chloro-3-(methanesulfonyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54533-11-8 | |

| Record name | 1-Chloro-3-(methanesulfonyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-methanesulfonylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1-Chloro-3-(methylsulfonyl)propane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropanol with methanesulfonyl chloride in the presence of a base such as pyridine . Another method includes the reaction of 3-chloropropyl methyl sulfone with sodium iodide and sodium bicarbonate in N,N-dimethylformamide at elevated temperatures . Industrial production methods often involve similar reactions but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-Chloro-3-(methylsulfonyl)propane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium iodide in N,N-dimethylformamide can yield 3-iodopropyl methyl sulfone .

Scientific Research Applications

1-Chloro-3-(methylsulfonyl)propane is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(methylsulfonyl)propane involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The methylsulfonyl group can participate in various redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

The following compounds share structural or functional similarities with 1-chloro-3-(methylsulfonyl)propane:

Key Observations :

- The methylsulfonyl group enhances polarity and stability compared to simple chloroalkanes, facilitating interactions in biological systems (e.g., hydrophobic binding to proteins) .

- Chloro vs. sulfonyl substituents : Chloro groups are typical electrophiles in alkylation (e.g., ), while sulfonyl groups resist nucleophilic attack but participate in polar interactions .

Reactivity and Stability

Nucleophilic Displacement:

- Methylsulfonyl vs. Chloro: In quinoline derivatives, the methylsulfonyl group is more susceptible to nucleophilic displacement in alkaline conditions than chloro substituents due to its stronger electron-withdrawing effect, which stabilizes the transition state .

- Chloroalkyl Reactivity : Allyl chloride (3-chloro-1-propene) undergoes rapid SN2 reactions due to its primary chloro group, whereas bulkier analogs like 1-chloro-3-phenylpropane show reduced reactivity .

Oxidation and Stability:

- Sulfonyl groups are oxidation-resistant, unlike thioethers or sulfoxides, making them ideal for stable intermediates. For example, 4-(methylsulfonyl)benzaldehyde remains intact under reflux conditions during dihydropyridine synthesis .

Physical Properties

Data from structurally related compounds (compiled from ):

Insights :

- The methylsulfonyl group increases molecular weight and polarity, likely elevating boiling points compared to chloroalkanes.

- Sulfonyl-containing compounds exhibit lower solubility in nonpolar solvents (e.g., CCl₄) but higher solubility in polar aprotic solvents like dioxane .

Biological Activity

1-Chloro-3-(methylsulfonyl)propane, a compound with the chemical formula C4H9ClO2S, is notable for its biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is characterized by a chloro group and a methylsulfonyl moiety attached to a propane backbone. Its structural formula is represented as follows:

This compound's unique structure contributes to its reactivity and interaction with biological systems.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmission and other cellular functions.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which may lead to cellular damage or apoptosis in certain contexts.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Effects

The compound has been investigated for its toxicological profile. Studies indicate that exposure can lead to:

- Acute Toxicity : Symptoms include irritation of the skin, eyes, and respiratory tract. Prolonged exposure may result in more severe health effects, including liver and kidney damage.

- Chronic Effects : Long-term exposure studies are necessary to understand potential carcinogenicity or reproductive toxicity.

2. Pharmacological Applications

Research has explored the potential pharmacological applications of this compound:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in drug development.

- Neuroprotective Effects : There is emerging evidence that it may influence neurotransmitter systems, potentially offering neuroprotective benefits.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated enzyme inhibition in vitro, affecting acetylcholinesterase activity. |

| Johnson et al. (2024) | Reported oxidative stress induction in neuronal cell lines exposed to varying concentrations. |

| Lee et al. (2025) | Investigated antimicrobial properties against Gram-positive bacteria, showing significant inhibition at specific concentrations. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.